molecular formula C13H15BBrF3O3 B6301207 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121511-78-0

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6301207
CAS No.: 2121511-78-0
M. Wt: 366.97 g/mol
InChI Key: PDXOPCMQCXMXKG-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(4-bromo-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 366.97 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .


Synthesis Analysis

The compound is often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 .


Chemical Reactions Analysis

The compound is used in Suzuki–Miyaura coupling reactions, which involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 366.97 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Application in Polymer Synthesis

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is used in the synthesis of polymers with specific properties. For instance, Neilson et al. (2007) demonstrated its use in creating mixed chromophore perfluorocyclobutyl copolymers, which exhibit superb thermal stability and tailored light emission properties Neilson et al., 2007.

Application in Organic Synthesis

This compound is valuable in organic synthesis, as evidenced by Takagi et al. (2002), who used it in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes Takagi et al., 2002.

Application in Analytical Chemistry

In analytical chemistry, compounds like this compound are used in sensors. Jańczyk et al. (2012) showed its application in creating polymer membrane electrodes for detecting fluoride ions Jańczyk et al., 2012.

Application in Material Science

It also finds applications in material science. Nojima et al. (2016) used it in Suzuki-Miyaura condensation polymerization to synthesize boronate-terminated π-conjugated polymers Nojima et al., 2016.

Application in Photoluminescence Studies

Shoji et al. (2017) discovered that simple arylboronic esters, such as this compound, exhibit phosphorescence in the solid state at room temperature Shoji et al., 2017.

Application in Drug Delivery Systems

Cui et al. (2017) demonstrated the use of phenylboronic acid esters in synthesizing H2O2-cleavable poly(ester-amide)s, highlighting their potential as drug delivery vehicles Cui et al., 2017.

Safety and Hazards

The compound is associated with certain hazards. It can cause serious eye irritation and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if it comes into contact with the skin .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOPCMQCXMXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133724
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-78-0
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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